4-Fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide
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Overview
Description
4-Fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide, also known as Compound A, is a small molecule drug that has been widely studied for its potential therapeutic benefits. It is a potent inhibitor of a specific protein target that is involved in various disease pathways, making it a promising candidate for the treatment of a range of conditions.
Mechanism of Action
4-Fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide A works by inhibiting the activity of a specific protein target called NLRP3 inflammasome, which is involved in the regulation of inflammation and immune response. By blocking the activity of this protein, 4-Fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide A can reduce inflammation and potentially improve outcomes in various disease conditions.
Biochemical and Physiological Effects:
4-Fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide A has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. It has also been shown to have a good safety profile, with no significant adverse effects observed in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide A for lab experiments is its high potency and specificity for the NLRP3 inflammasome target. This makes it a valuable tool for studying the role of this protein in various disease pathways. However, one limitation is that it may not be suitable for all disease models, as the NLRP3 inflammasome is not involved in all disease conditions.
Future Directions
There are several potential future directions for research on 4-Fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide A. One area of interest is the development of analogs with improved potency and selectivity for the NLRP3 inflammasome target. Another area of interest is the exploration of its potential therapeutic applications in other disease areas, such as cardiovascular disease and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of 4-Fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide A, as well as its potential for clinical development.
Synthesis Methods
The synthesis of 4-Fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide A involves several steps, starting with the reaction of 4-fluoroaniline with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form an intermediate. This intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The synthesis process has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
4-Fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide A has been extensively studied for its potential therapeutic applications in various disease areas, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of a specific protein target that is involved in these disease pathways, leading to potential therapeutic benefits.
properties
Product Name |
4-Fluoro-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-benzenesulfonamide |
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Molecular Formula |
C15H23FN2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23FN2O2S/c1-14(2)9-12(10-15(3,4)18-14)17-21(19,20)13-7-5-11(16)6-8-13/h5-8,12,17-18H,9-10H2,1-4H3 |
InChI Key |
USVMHFMJFLWQMJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)F)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC=C(C=C2)F)C |
solubility |
47.1 [ug/mL] |
Origin of Product |
United States |
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